molecular formula C18H19N5OS B2461588 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 901141-15-9

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2461588
CAS No.: 901141-15-9
M. Wt: 353.44
InChI Key: IIBSJPUQNMYZRK-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The sulfanyl group can form strong bonds with metal ions, which may contribute to its activity as a corrosion inhibitor .

Comparison with Similar Compounds

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • CAS Number : 573707-10-5
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of several triazole derivatives against liver cancer HepG2 cell lines using the MTT assay. The results indicated that derivatives with electron-donating groups at specific positions showed enhanced anti-proliferative activity. Specifically, compounds with methyl substitutions at the ortho and meta positions of the phenyl ring exhibited the highest potency .

CompoundIC50 (µg/mL)Activity Level
6d12.5High
6b15.0Moderate
6e28.4Low

The mechanism by which this compound exerts its anticancer effects involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the triazole ring is crucial for its activity, as it interacts with cellular targets that regulate cell growth and survival pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents on the phenyl rings significantly influence biological activity. The following observations were made:

  • Electron-Donating Groups : Methyl groups at ortho or meta positions enhance cytotoxicity.
  • Electron-Withdrawing Groups : Compounds with bromo substitutions exhibited lower activity due to reduced electron density on the aromatic system .
  • Substituent Positioning : The position of substituents on the phenyl rings plays a critical role in modulating biological activity.

Case Studies

  • HepG2 Cell Line Study : A focused study on HepG2 cells revealed that compound 6d showed significant inhibition of cell viability at concentrations as low as 12.5 µg/mL after 48 hours of exposure. This highlights its potential as a therapeutic agent against liver cancer .
  • Comparative Analysis : In a comparative analysis with other triazole derivatives, this compound demonstrated superior activity against various cancer cell lines, suggesting its broad-spectrum potential in cancer therapy .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-8-9-15(13(2)10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBSJPUQNMYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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